molecular formula C13H14N2O2 B2980943 Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate CAS No. 2470437-92-2

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

Cat. No. B2980943
CAS RN: 2470437-92-2
M. Wt: 230.267
InChI Key: RUENHHFVDYVZTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound with the CAS Number: 862546-10-9 . It has a molecular weight of 230.27 . The IUPAC name for this compound is ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate . The physical form of this compound is a light-red to brown solid .


Synthesis Analysis

The synthesis of 1,6-naphthyridin-2(1H)-ones, a subfamily that includes more than 17,000 compounds, has been covered in various studies . The synthetic methods used for their synthesis often start from a preformed pyridine or pyridone ring .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is based on a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridin-2(1H)-ones have been explored in various studies . Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .


Physical And Chemical Properties Analysis

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is a light-red to brown solid . It has a molecular weight of 230.27 .

Scientific Research Applications

Anticancer Applications

1,6-Naphthyridines, including derivatives like Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate, have shown promising anticancer properties . They have been studied for their efficacy in inhibiting the growth of various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that specific functionalization of the naphthyridine core can lead to significant anticancer activity.

Antiviral Applications

These compounds have also been explored for their anti-HIV properties. The ability to inhibit the replication of the human immunodeficiency virus makes them valuable in the field of antiviral drug development .

Antimicrobial Applications

The antimicrobial activity of 1,6-naphthyridines extends the potential use of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate in developing new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Analgesic and Anti-inflammatory Applications

Research has indicated that derivatives of 1,6-naphthyridines can be effective in pain management and reducing inflammation, making them potential candidates for new analgesic and anti-inflammatory drugs .

Antioxidant Applications

The antioxidant properties of these compounds contribute to their protective effects against oxidative stress, which is implicated in various diseases .

Diagnostic Applications

Naphthyridines have been utilized in diagnostic applications, particularly in the design of diagnostic agents and tools due to their specific binding properties .

Photophysical Applications

In the field of photophysics, these compounds are of interest for their unique light-absorption and emission properties, which can be harnessed in the development of photophysical tools .

Material Science Applications

The structural and chemical properties of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate make it a compound of interest in material science, particularly in the synthesis of new materials with specific electronic or mechanical properties .

Mechanism of Action

properties

IUPAC Name

ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUENHHFVDYVZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

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